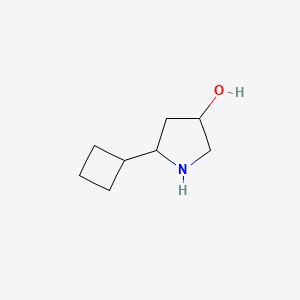

5-cyclobutylpyrrolidin-3-ol, Mixture of diastereomers

Description

5-Cyclobutylpyrrolidin-3-ol is a pyrrolidine derivative featuring a cyclobutyl substituent at the 5-position and a hydroxyl group at the 3-position. The compound exists as a mixture of diastereomers due to stereochemical variations at these positions. The synthesis of such mixtures often occurs under non-stereoselective conditions, leading to variable diastereomeric ratios (e.g., 1:1 to 4:1 in some cases) . Separation and characterization of individual diastereomers require advanced techniques like chiral chromatography or NMR analysis .

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

5-cyclobutylpyrrolidin-3-ol |

InChI |

InChI=1S/C8H15NO/c10-7-4-8(9-5-7)6-2-1-3-6/h6-10H,1-5H2 |

InChI Key |

NIDYLFCJRMCHGK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2CC(CN2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclobutylpyrrolidin-3-ol, mixture of diastereomers, typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a cyclobutyl-substituted amine with a suitable aldehyde or ketone, followed by reduction to form the pyrrolidine ring. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The separation of diastereomers can be achieved through techniques such as chromatography or recrystallization, which exploit the different physical properties of the diastereomers .

Chemical Reactions Analysis

Types of Reactions

5-cyclobutylpyrrolidin-3-ol, mixture of diastereomers, can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group with halogens.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclobutylpyrrolidinone, while reduction can produce cyclobutylpyrrolidine .

Scientific Research Applications

5-cyclobutylpyrrolidin-3-ol, mixture of diastereomers, has various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-cyclobutylpyrrolidin-3-ol, mixture of diastereomers, involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutyl group can affect the compound’s lipophilicity and membrane permeability, impacting its distribution and activity within biological systems .

Comparison with Similar Compounds

Table 1: Diastereomeric Ratios in Selected Compounds

Chromatographic Separation

- Polarity-Driven Resolution :

RS/SR diastereomers of azulene diols exhibit superior resolution on Chiralcel-OD-H (average α = 7.8) compared to RR/SS pairs (α = 2.4) due to their higher polarity and conformation-driven silica affinity . Similarly, 5-cyclobutylpyrrolidin-3-ol diastereomers may show variable separation efficiency depending on their hydroxyl group orientation. - HPLC Applications: Diastereomers of orciprenaline, resolved using chiral derivatizing reagents (CDRs), demonstrate retention time differences linked to spatial arrangement.

Table 2: Chromatographic Resolution of Diastereomers

Physical and Chemical Properties

- Density and Conformation: Syn- and anti-diastereomers of antimony cyanoximates show density differences (syn: 1.5631 g/cm³ vs. anti: 1.479 g/cm³) due to compactness from oxime fragment orientation . For 5-cyclobutylpyrrolidin-3-ol, analogous steric effects from the cyclobutyl group may influence density and solubility.

- Optical Activity : Unlike enantiomers, diastereomers display distinct specific rotations. For example, limonene-derived diols and carbonates are distinguishable via NMR shifts, a method applicable to 5-cyclobutylpyrrolidin-3-ol stereoisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.